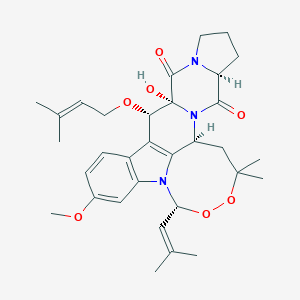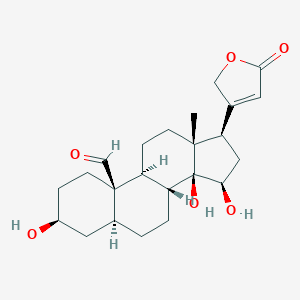![molecular formula C22H23IN2O2 B079919 Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) CAS No. 14934-37-3](/img/structure/B79919.png)
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a derivative of benzoxazole, a heterocyclic organic compound. It is a yellowish powder that is commonly used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is not fully understood. However, it is believed to work by binding to specific biological molecules, such as proteins and nucleic acids, and causing them to fluoresce. This fluorescence can then be detected and used to study various biological processes.
Efectos Bioquímicos Y Fisiológicos
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or harmful to cells or organisms at the concentrations used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its high sensitivity and specificity for detecting various biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in scientific research. One potential application is in the development of new diagnostic tools for detecting various diseases, including cancer and infectious diseases. Another potential direction is in the development of new therapies for treating cancer and other diseases using photodynamic therapy. Finally, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) could be used in the development of new imaging techniques for studying various biological processes in living cells and organisms.
Conclusion
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a unique compound that has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules and as a photosensitizer for photodynamic therapy. While its mechanism of action is not fully understood, it is believed to work by binding to specific biological molecules and causing them to fluoresce. Despite its high cost, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has several advantages for use in scientific research, including its high sensitivity and specificity. There are also several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in the development of new diagnostic tools, therapies, and imaging techniques.
Métodos De Síntesis
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) can be synthesized through a multi-step process. The first step involves the synthesis of 3-ethyl-2-(3H)-benzoxazolone, which is then reacted with 2,3-dimethylbutadiene to form 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1).
Aplicaciones Científicas De Investigación
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. It can also be used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Propiedades
Número CAS |
14934-37-3 |
|---|---|
Nombre del producto |
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) |
Fórmula molecular |
C22H23IN2O2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SQLIGCYCXRHPLT-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2O/C1=C\C(=C\C3=[N+](C4=CC=CC=C4O3)CC)\C.[I-] |
SMILES |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)


![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)



![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
